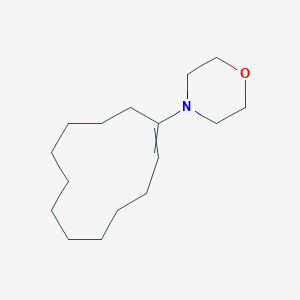

1-Morpholino-1-cyclododecene

Description

Historical Development and Evolution of Enamine Chemistry in Organic Synthesis

The concept of enamine formation dates back to the early 20th century, but it was the pioneering work of Gilbert Stork in the 1950s and 1960s that truly unlocked their synthetic potential. numberanalytics.comnumberanalytics.comnumberanalytics.com Stork demonstrated that enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, could serve as effective nucleophiles in alkylation and acylation reactions. numberanalytics.comwikipedia.orglibretexts.org This discovery, now known as the Stork enamine alkylation, provided a milder and more selective alternative to traditional enolate chemistry for the α-functionalization of carbonyl compounds. numberanalytics.comwikipedia.orglibretexts.org This breakthrough was a pivotal moment in the evolution of organic synthesis, offering chemists greater control over regiochemistry and stereochemistry in complex molecule construction. nasonline.orgwolffund.org.il Over the decades, the scope of enamine chemistry has expanded significantly, becoming a cornerstone of both classical and modern synthetic strategies, including organocatalysis. nih.govrsc.orgmakingmolecules.com

Fundamentals of Enamine Structure and Electronic Characteristics

The defining structural feature of an enamine is the N-C=C moiety. chemistrylearner.com The reactivity of enamines is a direct consequence of their electronic structure. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the carbon-carbon double bond, as depicted by resonance structures. wikipedia.orgmasterorganicchemistry.comopenstax.org This delocalization increases the electron density at the β-carbon, but more significantly for reactivity, at the α-carbon, rendering it nucleophilic. openstax.org This electronic arrangement makes enamines significantly more nucleophilic than simple alkenes. masterorganicchemistry.com The overlap of the nitrogen's p-orbital with the π-orbitals of the double bond is crucial for this enhanced reactivity. openstax.org

Classification and Comparative Reactivity of Cyclic Enamines: A Focus on Morpholine (B109124) Enamines

Enamines are often formed from cyclic secondary amines, with pyrrolidine (B122466), piperidine (B6355638), and morpholine being the most common. The choice of the amine has a profound impact on the enamine's reactivity.

Several factors govern the nucleophilicity and reactivity of enamines. numberanalytics.comnumberanalytics.comfiveable.me

Electronic Effects: The availability of the nitrogen lone pair for delocalization is paramount. Electron-donating groups on the nitrogen enhance nucleophilicity, while electron-withdrawing groups decrease it. fiveable.me

Steric Effects: The steric environment around the nitrogen atom and the double bond can hinder the approach of electrophiles, thereby reducing reactivity. numberanalytics.comfiveable.memasterorganicchemistry.com The geometry of the enamine, particularly the planarity of the N-C=C system, affects the degree of p-π overlap. Greater planarity leads to better overlap and higher nucleophilicity. masterorganicchemistry.comresearchgate.net

Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing intermediates. numberanalytics.comnumberanalytics.com

Extensive studies have shown a clear hierarchy in the reactivity of enamines derived from these common cyclic amines. researchgate.netnih.govresearchgate.net Pyrrolidine enamines are generally the most reactive. researchgate.netnih.gov This is attributed to the five-membered ring's ability to adopt a more planar conformation, which maximizes the overlap between the nitrogen lone pair and the double bond. researchgate.netresearchgate.net Piperidine enamines, derived from a six-membered ring, are less reactive due to a greater degree of nitrogen pyramidalization, which reduces p-π conjugation. researchgate.net Morpholine enamines are typically the least reactive among the three. nih.govresearchgate.net

Table 1: Comparative Reactivity of Cyclic Enamines

| Cyclic Amine | Ring Size | Relative Reactivity | Key Structural Factor |

|---|---|---|---|

| Pyrrolidine | 5-membered | High | Planar conformation allows for maximum p-π overlap. researchgate.netresearchgate.net |

| Piperidine | 6-membered | Moderate | Increased nitrogen pyramidalization reduces p-π overlap. researchgate.net |

| Morpholine | 6-membered | Low | Inductive effect of oxygen and nitrogen pyramidalization. researchgate.netnih.govresearchgate.net |

The presence of the oxygen atom in the morpholine ring has a significant deactivating effect on the corresponding enamine's nucleophilicity. researchgate.netwikipedia.org The electronegative oxygen atom exerts an inductive electron-withdrawing effect, pulling electron density away from the nitrogen atom. masterorganicchemistry.comwikipedia.org This reduces the availability of the nitrogen's lone pair for delocalization into the double bond, thereby decreasing the nucleophilicity of the α-carbon. researchgate.netresearchgate.net This electronic effect, combined with the pronounced pyramidalization of the nitrogen in the six-membered ring, contributes to the generally lower reactivity of morpholine enamines compared to their pyrrolidine and piperidine counterparts. researchgate.netnih.gov

Significance of the Cyclododecenyl Moiety in Large-Ring Enamine Chemistry

The cyclododecenyl group in 1-morpholino-1-cyclododecene introduces features characteristic of large-ring systems. Unlike smaller rings (e.g., five- or six-membered), large rings like the twelve-membered cyclododecane (B45066) ring are highly flexible and can adopt multiple low-energy conformations. This conformational flexibility can influence the reactivity of the enamine. The formation of this compound from cyclododecanone (B146445) and morpholine is a known process, and this enamine serves as a starting material for the synthesis of long-chain carbon compounds. google.com The large ring can also lead to unique reactivity patterns, such as transannular reactions, although this is not the primary mode of reactivity for enamine functionalization. The sheer size of the cyclododecenyl ring can also introduce steric considerations that may affect the approach of electrophiles. The reactivity of cyclic ketone enamines often follows a trend where five-membered rings are the most reactive, and the reactivity of larger rings like seven- and eight-membered rings is lower. wikipedia.org

Overview of Academic Research Trajectories for this compound

Academic and industrial research involving this compound has primarily focused on its application as a key intermediate in multi-step synthetic processes. The compound's nucleophilicity is exploited to construct complex molecular architectures that would be challenging to assemble through other means.

A significant research trajectory is its use in the synthesis of long-chain carboxylic acids and alcohols. google.comgoogle.com This process, detailed in patent literature, highlights the utility of the enamine in ring expansion and alkylation reactions. The synthesis begins with the reaction of cyclododecanone and morpholine, typically in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as toluene (B28343), to produce this compound. prepchem.com

The key steps in this synthetic application are:

Alkylation: The synthesized this compound is reacted with a long-chain organic acid halide, such as stearoyl chloride (an 18-carbon acid chloride). This reaction occurs in the presence of a tertiary amine like triethylamine (B128534). google.comgoogle.com The nucleophilic α-carbon of the enamine attacks the electrophilic carbonyl carbon of the acid halide.

Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions. google.comgoogle.com This step cleaves the morpholine group and converts the iminium ion intermediate into a ketone, yielding a 2-n-alkyl-cyclotetradecanedione (a 14-membered ring dione). google.com

This methodology effectively uses the cyclododecanone framework to build larger, functionalized macrocyclic structures, which can be further converted into long-chain carboxylic acids or alcohols. google.comgoogle.com This approach is noted as advantageous because it utilizes readily available and cheaper acid chlorides compared to other methods that might require expensive long-chain starting materials. google.com

Beyond this well-documented application, research has also pointed towards the potential of this compound as a building block in the development of specialty chemicals, surfactants, and polymer additives, where its unique macrocyclic structure can impart desirable properties like thermal stability or flexibility. chemimpex.com It has also been identified as a potential precursor for synthesizing bioactive compounds for the pharmaceutical sector. chemimpex.com

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-n-alkyl-cyclotetradecanedione |

| Cyclododecanone |

| Morpholine |

| p-Toluenesulfonic acid |

| Stearoyl chloride |

| Toluene |

Structure

3D Structure

Properties

Molecular Formula |

C16H29NO |

|---|---|

Molecular Weight |

251.41 g/mol |

IUPAC Name |

4-(cyclododecen-1-yl)morpholine |

InChI |

InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2 |

InChI Key |

SZTBSJOMNRSBGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=CCCCC1)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for the Formation of 1 Morpholino 1 Cyclododecene

Condensation Reactions of Cyclododecanone (B146445) with Morpholine (B109124)

The primary and most well-established method for synthesizing 1-Morpholino-1-cyclododecene is through the condensation reaction of cyclododecanone with morpholine. prepchem.comgoogle.comgoogle.com This reaction involves the formation of an enamine, a class of unsaturated organic compounds derived from the reaction of an aldehyde or ketone with a secondary amine, followed by the elimination of a water molecule. cambridge.org

Acid-Catalyzed Approaches in Aprotic Solvents

The condensation reaction is commonly carried out in the presence of an acid catalyst in an aprotic solvent. prepchem.comgoogle.comgoogle.com This method is a widely used procedure for the formation of enamines. cambridge.org

p-Toluenesulfonic acid (p-TsOH) is a frequently employed acid catalyst for this transformation. prepchem.comgoogle.comgoogle.comtaylorandfrancis.com The catalyst facilitates the reaction by protonating the carbonyl oxygen of cyclododecanone, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the secondary amine, morpholine. numberanalytics.com Although various acid catalysts can be used, p-TsOH is effective, commercially available, and relatively inexpensive. niscpr.res.in

A typical procedure involves charging a reaction flask with cyclododecanone, morpholine, a suitable aprotic solvent like toluene (B28343), and a catalytic amount of p-toluenesulfonic acid. prepchem.comgoogle.comgoogle.com

The condensation of cyclododecanone and morpholine is a reversible equilibrium reaction. rsc.org To drive the reaction towards the formation of the enamine product, the water formed as a byproduct must be continuously removed. taylorandfrancis.comrsc.org This is effectively achieved using a Dean-Stark apparatus, which allows for the azeotropic removal of water from the reaction mixture. prepchem.comgoogle.comgoogle.comrsc.org The reaction is typically conducted under reflux conditions in a solvent, such as toluene, that forms an azeotrope with water. taylorandfrancis.comrsc.org As the azeotrope boils and condenses in the Dean-Stark trap, the water, being denser than the immiscible solvent, separates and is collected, preventing it from returning to the reaction flask and shifting the equilibrium towards the product. rsc.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the stoichiometry of the reactants, reaction time, and purification methods.

In one documented procedure, a molar ratio of 1:2 of cyclododecanone to morpholine was used. prepchem.comgoogle.comgoogle.com The mixture was refluxed for an extended period, for instance, 46 hours, to ensure the complete collection of the aqueous phase in the Dean-Stark trap. prepchem.comgoogle.comgoogle.com Following the reaction, the excess solvent and morpholine are removed under reduced pressure. The final product, this compound, is then isolated and purified by vacuum distillation, yielding a viscous, clear oil. prepchem.comgoogle.comgoogle.com A reported yield for this specific procedure is 60%. prepchem.comgoogle.comgoogle.com The purity of the final product is often assessed by techniques such as gas chromatography (GC). cymitquimica.com

Table 1: Example of Reaction Parameters for Acid-Catalyzed Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Cyclododecanone | 2.0 moles | prepchem.comgoogle.comgoogle.com |

| Morpholine | 4.0 moles | prepchem.comgoogle.comgoogle.com |

| Solvent | Toluene (600 ml) | prepchem.comgoogle.comgoogle.com |

| Catalyst | p-Toluenesulfonic acid (3.0 g) | prepchem.comgoogle.comgoogle.com |

| Reaction Time | 46 hours (reflux) | prepchem.comgoogle.comgoogle.com |

| Purification | Vacuum distillation | prepchem.comgoogle.comgoogle.com |

Heterogeneous Catalysis in Cyclic Enamine Synthesis

Heterogeneous catalysis offers an alternative, often considered "greener," approach to organic synthesis, including the formation of cyclic enamines. heteroletters.org This methodology involves a catalyst that is in a different phase from the reactants, which simplifies catalyst recovery and reuse. stanford.edulibretexts.org

Zeolite H-Y has been demonstrated as an effective heterogeneous catalyst for the synthesis of cyclic enamines from cyclic ketones and secondary amines. heteroletters.org Zeolites are microporous, crystalline aluminosilicates that can act as solid acid catalysts. extrica.comsci-hub.ru

In the context of enamine synthesis, Zeolite H-Y serves a dual purpose: it acts as a proton donor (Brønsted acid) to catalyze the reaction and as a water adsorbent to drive the equilibrium towards the product. heteroletters.org The reaction is typically performed by refluxing the cyclic ketone (e.g., cyclododecanone) and morpholine in a solvent like toluene with the Zeolite H-Y catalyst, often in conjunction with a Dean-Stark apparatus. heteroletters.org

Research has shown that using Zeolite H-Y can lead to excellent yields of cyclic enamines and potentially shorter reaction times compared to some homogeneous catalysts. heteroletters.org A significant advantage of this method is the ease of catalyst separation by simple filtration, allowing for its recovery and reuse in subsequent reactions without a significant loss of activity. heteroletters.org

Table 2: Comparison of Catalytic Approaches

| Feature | Acid-Catalyzed (Homogeneous) | Zeolite H-Y (Heterogeneous) | Reference |

|---|---|---|---|

| Catalyst | p-Toluenesulfonic acid | Zeolite H-Y | prepchem.comheteroletters.org |

| Phase | Same phase as reactants | Different phase from reactants | stanford.edulibretexts.org |

| Catalyst Recovery | Requires work-up (e.g., neutralization, extraction) | Simple filtration | heteroletters.org |

| Water Removal | Azeotropic distillation (Dean-Stark) | Acts as both catalyst and water adsorbent | rsc.orgheteroletters.org |

| Reported Yields | Good to excellent | Excellent | prepchem.comheteroletters.org |

| Reusability | Not typically reused | Can be recovered and reused | heteroletters.org |

Comparative Evaluation with Other Micro- and Mesoporous Catalytic Materials

While the traditional synthesis of this compound often employs a homogeneous acid catalyst, the use of solid, porous catalysts offers potential advantages in terms of separation and reusability. peerj.com The effectiveness of these materials, particularly microporous and mesoporous solids like zeolites and silicas, is heavily dependent on their structural properties. mdpi.comuobaghdad.edu.iq

Microporous materials, such as traditional zeolites, have pore diameters below 2 nm. nih.gov While they possess high surface areas and strong acid sites, their small pore size can lead to significant diffusion limitations, especially when dealing with bulky reactant molecules like cyclododecanone or the product, this compound. mdpi.com This restricted diffusion can hinder the access of reactants to the active sites within the pores and trap product molecules, potentially leading to side reactions or catalyst deactivation. mdpi.com

Table 2: Comparison of Micro- and Mesoporous Catalysts for Large Molecule Reactions

| Property | Microporous Materials (e.g., Zeolites) | Mesoporous Materials (e.g., SBA-1, Mesoporous Zeolites) | Source(s) |

|---|---|---|---|

| Pore Diameter | < 2 nm | 2 - 50 nm | nih.gov |

| Diffusion | Limited for large molecules | Rapid diffusion for large molecules | mdpi.comconicet.gov.ar |

| Catalyst Activity | Can be low due to steric hindrance and pore blockage | Generally higher due to improved accessibility of active sites | mdpi.comconicet.gov.ar |

| Catalyst Stability | Prone to deactivation by coking in pores | Higher long-term stability as larger pores reduce blockage | mdpi.comconicet.gov.ar |

| Suitability for Bulky Substrates | Low | High | mdpi.com |

Alternative Synthetic Routes to Morpholine-Derived Enamines (General Methodologies)

Beyond the direct condensation of ketones and morpholine, several other methodologies can be employed for the synthesis of enamines, including those derived from morpholine. wikipedia.org These alternative routes provide access to a wider variety of enamine structures from different starting materials.

Palladium-Catalyzed Amination: This approach allows for the formation of enamines from olefins or vinyl bromides. One method involves the oxidative amination of inactive olefins with an amine like morpholine, using a palladium catalyst and a copper acetate (B1210297) oxidant to construct the enamine skeleton. organic-chemistry.org Another variant is the efficient coupling of vinyl bromides with various amines at room temperature to produce the corresponding enamines. organic-chemistry.org

Hydroamidation of Alkynes: Secondary enamides can be synthesized via the NiH-catalyzed hydroamidation of terminal or internal alkynes. organic-chemistry.org A metal-free alternative involves the regio- and stereoselective intermolecular hydroamination of arylacetylenes with secondary aliphatic amines in ethylene (B1197577) glycol to yield (E)-enamines. organic-chemistry.org

Direct Conversion of Esters: A modern approach utilizes zirconocene (B1252598) hydride (ZrH) catalysis to directly transform esters into imines and enamines. rsc.org This method is notable for its step- and redox-economy, as it bypasses the traditional need for sequential reduction of the ester to an aldehyde followed by condensation. rsc.org

Solvent-Free Mechanochemical Synthesis: Enamines can be synthesized efficiently and sustainably using a planetary ball mill. organic-chemistry.org This solvent-free method involves the mechanical mixing of amines with compounds like dialkylacetylendicarboxylates, achieving quantitative conversion in minutes without the need for a catalyst or base. organic-chemistry.org

Table 3: Overview of Alternative Enamine Synthesis Methods

| Method | Starting Materials | Key Features | Source(s) |

|---|---|---|---|

| Pd-Catalyzed Amination | Olefins, Vinyl bromides, Amines | Forms enamines from unsaturated precursors. | organic-chemistry.org |

| Hydroamidation/Hydroamination | Alkynes, Amines | Provides access to enamines from triple bonds. | organic-chemistry.org |

| Direct Ester Conversion | Esters, Amines | Catalytic, avoids separate reduction-condensation steps. | rsc.org |

| Mechanochemistry | Alkynes, Amines | Solvent-free, rapid, catalyst-free. | organic-chemistry.org |

Principles of Green Chemistry in Enamine Synthesis (General Considerations)

The principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for designing more environmentally benign chemical processes. sci-hub.st These principles are highly relevant to enamine synthesis, aiming to reduce waste, hazards, and energy consumption. diva-portal.orgacs.org

The classical synthesis of enamines often involves the use of volatile organic solvents like toluene or benzene (B151609) for azeotropic water removal, which generates significant solvent waste and has associated health risks. prepchem.comsciforum.net Green chemistry seeks to replace such methods with more sustainable alternatives.

Key green approaches applicable to enamine synthesis include:

Use of Heterogeneous Catalysts: Employing solid acid catalysts like Amberlyst-15, montmorillonite (B579905) K-10 clay, or zeolites simplifies product purification, eliminates soluble catalyst waste, and allows for catalyst recycling. peerj.com

Solvent-Free Conditions: Conducting reactions without a solvent (neat conditions) or under mechanochemical conditions (ball milling) dramatically reduces waste and can increase reaction efficiency. peerj.comorganic-chemistry.orgsciforum.net

Alternative Energy Sources: Using microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. sciforum.net

Maximizing Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product is a core principle. sci-hub.st Methods like the direct conversion of esters or hydroamination of alkynes can offer better atom economy than multi-step sequences. rsc.orgrsc.org

Use of Safer Solvents: When a solvent is necessary, replacing hazardous solvents like benzene with greener alternatives such as water or certain fruit juices has been explored for similar reactions like imine synthesis. acs.org

Table 4: Traditional vs. Green Approaches in Enamine Synthesis

| Aspect | Traditional Approach | Green Chemistry Approach | Source(s) |

|---|---|---|---|

| Catalyst | Homogeneous (e.g., p-TsOH) | Heterogeneous, reusable (e.g., Amberlyst-15, zeolites) | prepchem.compeerj.com |

| Solvent | Volatile organic solvents (e.g., Toluene) | Solvent-free (neat) or benign solvents (e.g., water) | prepchem.comorganic-chemistry.orgacs.org |

| Energy | Conventional heating (reflux) | Microwave irradiation, mechanochemistry | prepchem.comorganic-chemistry.orgsciforum.net |

| Byproduct Removal | Azeotropic distillation (Dean-Stark) | Use of dehydrating catalysts (e.g., LiClO₄) | prepchem.comsciforum.net |

Mechanistic Investigations of 1 Morpholino 1 Cyclododecene Reactivity

Elucidation of Enamine Reaction Mechanisms

Enamines, such as 1-Morpholino-1-cyclododecene, are key intermediates in organic synthesis, valued for their ability to act as nucleophiles. libretexts.org Their reactivity is governed by their electronic properties and how they interact with various electrophiles.

Nucleophilic Character and Highest Occupied Molecular Orbital (HOMO) Activation in Enamine Reactivity

Enamines are considered activated analogs of enols and enolates, displaying significant nucleophilic character. makingmolecules.com This enhanced reactivity stems from the delocalization of the nitrogen's lone pair of electrons into the carbon-carbon double bond. makingmolecules.com This delocalization increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the enamine more willing to donate electrons. utdallas.edu The resonance structure of an enamine shows a negative charge on the alpha-carbon, highlighting its nucleophilic nature. masterorganicchemistry.com

The nucleophilicity of enamines like this compound is a direct consequence of the nitrogen atom's ability to act as a powerful π-donor. masterorganicchemistry.com This property makes the α-carbon of the enamine a soft nucleophile, readily attacking soft electrophiles. For instance, in reactions with alkyl halides, the electron-rich C=C double bond of the enamine attacks the electrophilic carbon of the alkyl halide in an SN2 fashion. libretexts.orgmasterorganicchemistry.com Similarly, in Michael additions, the enamine attacks the β-carbon of an α,β-unsaturated carbonyl compound. makingmolecules.com

The frontier molecular orbital (FMO) theory provides a framework for understanding this reactivity. The interaction between the HOMO of the enamine and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile drives the reaction. A smaller energy gap between the enamine's HOMO and the electrophile's LUMO leads to a stronger interaction and a more favorable reaction. acs.org The electron-donating morpholino group in this compound raises the energy of the HOMO, thereby "activating" it for reactions with a wide range of electrophiles.

Role of Enamine Protonation in Regulating Reaction Pathways

Protonation plays a critical role in controlling the reaction pathways of enamines. numberanalytics.com Enamines can be protonated at either the nitrogen or the α-carbon. masterorganicchemistry.com While protonation at the nitrogen is possible, protonation at the α-carbon is often the key step that initiates further transformations. masterorganicchemistry.com

Protonation of the enamine at the α-carbon leads to the formation of an iminium ion. masterorganicchemistry.com This iminium ion is a potent electrophile and is susceptible to attack by nucleophiles. The hydrolysis of enamines, for example, proceeds through the protonation of the α-carbon, followed by the addition of water to the resulting iminium ion. masterorganicchemistry.com Subsequent proton transfers and elimination of the secondary amine regenerate the carbonyl compound from which the enamine was derived. makingmolecules.com

Studies of Transient Intermediates in Enamine Transformations

The reactions of enamines often proceed through short-lived, highly reactive intermediates. The direct observation and characterization of these species are essential for a complete understanding of the reaction mechanism.

Direct Observation and Characterization of Enamine Radical Cations and Alpha-Imino Radicals

In certain reactions, particularly those initiated by photoinduced electron transfer (PET), enamines can undergo single-electron oxidation to form enamine radical cations. acs.org These radical cations are key intermediates in a variety of synthetic transformations. acs.org The interaction of an electronically excited photocatalyst with the enamine can lead to a one-electron oxidation of the enamine, generating the corresponding radical cation. acs.org

These enamine radical cations can then undergo further reactions, such as fragmentation or addition to other molecules. acs.org For instance, the radical cation can fragment to produce an α-imino radical and an ionic species. acs.org The ability to generate and control the reactivity of these radical intermediates opens up new avenues for carbon-carbon and carbon-heteroatom bond formation. rsc.org

Application of Time-Resolved Electron Paramagnetic Resonance (TREPR) Spectroscopy

Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy is a powerful technique for the direct detection and characterization of transient paramagnetic species, such as radical cations and triplet states, that are involved in photochemical reactions. nih.govresearchgate.net This method provides information on the structure, dynamics, and reaction mechanisms of these short-lived intermediates. nih.govrsc.org

In the context of enamine reactivity, TREPR can be used to observe the formation and decay of enamine radical cations generated through photoinduced electron transfer. frontiersin.org By analyzing the TREPR spectra, researchers can gain insights into the electronic structure and spatial distribution of the unpaired electron in the radical cation. rsc.org Furthermore, TREPR can be used to study the dynamics of subsequent reactions of the radical cation, such as its conversion to an α-imino radical. nih.gov The spin polarization patterns observed in TREPR spectra can reveal the mechanism by which the paramagnetic species are formed. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Intermediate Detection

Electrospray Ionization-Mass Spectrometry (ESI-MS) has become an indispensable tool for identifying and characterizing reaction intermediates directly from solution. mdpi.com Its soft ionization nature allows for the transfer of intact, and often fragile, intermediates from the liquid phase to the gas phase for mass analysis. scielo.bruvic.ca

For enamine reactions, ESI-MS can be used to "fish" for and detect key intermediates like iminium ions. scielo.br Even neutral intermediates can be detected as their protonated forms, [M+H]⁺, especially when the reaction is carried out in a protic solvent or in the presence of an acid catalyst. scielo.br The coupling of ESI-MS with tandem mass spectrometry (MS/MS) allows for the structural characterization of these intercepted intermediates through collision-induced dissociation (CID) studies. scielo.br The direct integration of flow chemistry with ESI-MS enables real-time monitoring of reaction mixtures, facilitating the detection of transient species and the optimization of reaction conditions. researchgate.net This approach has been successfully used to study a variety of reaction mechanisms, including those involving iminium ion catalysis. researchgate.net

Spectroscopic and Kinetic Analysis of Reactive Intermediates

The study of reactive intermediates is fundamental to understanding the reaction mechanisms of this compound. These transient species are typically high-energy, short-lived molecules that cannot be isolated under normal reaction conditions. uoanbar.edu.iqlumenlearning.com Their existence is therefore inferred through experimental techniques, primarily fast spectroscopic methods and kinetic studies. uoanbar.edu.iqlumenlearning.com

Spectroscopic techniques are invaluable for the direct or indirect detection and characterization of intermediates. In the context of enamine chemistry, key intermediates include iminium ions, which form upon protonation or alkylation at the β-carbon, and enolates or their silyl (B83357) ether analogues. masterorganicchemistry.comlibretexts.org For instance, in reactions involving cyclododecanone (B146445) (the precursor to this compound) with silylating agents like trimethylsilyl (B98337) chloride (TMSCl), attempts have been made to detect the formation of the 1-(trimethylsilyloxy)-1-cyclododecene intermediate. rsc.org In one study, Nuclear Magnetic Resonance (NMR) spectroscopy was employed to analyze the crude reaction mixture to confirm the presence of this silyl enol ether. rsc.org Although under the specific conditions of that particular study (35-40°C in CDCl3), the intermediate was not observed, the methodology demonstrates the power of NMR in probing reaction pathways by monitoring for the appearance of characteristic signals of transient species. rsc.org Other spectroscopic methods are also commonly used to identify reactive intermediates in organic reactions.

Table 1: Spectroscopic Techniques for Intermediate Analysis

| Spectroscopic Method | Information Obtained | Application to Enamine Chemistry |

|---|---|---|

| NMR Spectroscopy | Provides detailed structural information about molecules in solution. | Used to detect and characterize intermediates like iminium ions or silyl enol ethers by observing their unique chemical shifts and coupling constants. rsc.org |

| Infrared (IR) Spectroscopy | Identifies functional groups present in a molecule. | Can detect the formation of C=N⁺ bonds in iminium ions or changes in carbonyl stretching frequencies during reactions. |

| UV-Vis Spectroscopy | Provides information about conjugated systems and electronic transitions. | Can monitor the formation and consumption of conjugated intermediates that absorb in the UV-Vis range. |

| Mass Spectrometry | Determines the mass-to-charge ratio of ions. | Can be used to detect the mass of transient cationic species like iminium ions, often in conjunction with techniques like electrospray ionization (ESI-MS). |

This table is generated based on common chemical analysis techniques and specific examples found in the cited literature.

Kinetic analysis provides indirect evidence for the existence of intermediates by studying reaction rates. lumenlearning.com By systematically changing reaction conditions such as temperature, pressure, and the concentration of reactants and catalysts, researchers can deduce the sequence of steps in a reaction mechanism. lumenlearning.comresearchgate.net For example, the rate-limiting step of a reaction often involves the formation or reaction of an intermediate. masterorganicchemistry.com In studies of enamine hydrolysis, it was found that in weakly acidic solutions (pH 1–6), the rate-limiting step is the formation of a carbinolamine intermediate via the attack of water. masterorganicchemistry.com In contrast, in neutral or basic solutions, the rate-limiting step can be the protonation of the alpha-carbon (the β-carbon of the original enamine). masterorganicchemistry.com Such kinetic findings are crucial for building a complete picture of the reaction pathway and the roles played by unseen intermediates.

Proton Transfer Dynamics and Their Influence on Morpholine-Based Enamine Chemistry

Proton transfer is a pivotal process in the chemistry of enamines, including this compound, as it often initiates reactions and dictates the formation of key reactive intermediates. masterorganicchemistry.comlibretexts.org The nucleophilicity of enamines is concentrated at the β-carbon atom due to resonance donation from the nitrogen lone pair, making this position the most basic site on the molecule and susceptible to protonation. nih.govscripps.edu

The rate and feasibility of this initial proton transfer are heavily influenced by the structure of the amine used to form the enamine. The oxygen atom in the morpholine (B109124) ring is electron-withdrawing via an inductive effect, which reduces the electron-donating ability of the nitrogen atom. scripps.edu This, in turn, decreases the electron density of the C=C double bond, making morpholine-based enamines less basic and generally less reactive than their counterparts derived from more electron-donating amines like piperidine (B6355638) or pyrrolidine (B122466). nih.govscripps.edu

Competition experiments have provided quantitative insight into these differences. In one study, it was found that piperidine-containing enamines are approximately 2.5 pKa units more basic than the corresponding morpholine-containing enamines in acetonitrile. nih.gov This significant difference in basicity has profound effects on reaction kinetics. For instance, in a competitive reduction reaction involving a proton-coupled electron transfer (PCET) mechanism, the less basic morpholine enamine reacted significantly slower than the piperidine enamine, which is consistent with initial proton transfer being a key step in the reaction pathway. nih.gov

Table 2: Relative Basicity of Enamines

| Enamine Type | Relative Basicity | Implication for Reactivity |

|---|---|---|

| Piperidine-based | More Basic | More nucleophilic; undergoes faster protonation and subsequent reactions. nih.gov |

| Morpholine-based | Less Basic (ca. 2.5 pKa units lower than piperidine-based) | Less nucleophilic; slower rates in reactions initiated by proton transfer. nih.govscripps.edu |

This table is based on data and research findings reported in the cited literature.

The dynamics of proton transfer can also be influenced by the solvent system. Studies on morpholine itself have shown that its proton transfer behavior is affected by the dielectric constant of the medium, such as in dioxane-water mixtures. cdnsciencepub.com This suggests that the environment can modulate the reactivity of this compound by altering the energetics of proton transfer steps. Understanding these proton transfer dynamics is therefore essential for controlling the reactivity and synthetic utility of morpholine-based enamines.

Reactivity Profiles and Transformative Reactions of 1 Morpholino 1 Cyclododecene

Carbon-Carbon Bond Forming Reactions

The primary utility of 1-Morpholino-1-cyclododecene in synthesis lies in its capacity to act as a nucleophile, facilitating the formation of new carbon-carbon bonds at the carbon atom adjacent to the original carbonyl group. This reactivity is the basis for the renowned Stork enamine synthesis, which provides a milder alternative to traditional enolate chemistry.

The alkylation of ketones via their enamine derivatives is a cornerstone of the Stork enamine reaction. This compound can be effectively alkylated by reacting it with various electrophilic alkylating agents, such as alkyl halides. The reaction proceeds through the nucleophilic attack of the enamine's β-carbon on the electrophile, forming an intermediate iminium salt. Subsequent hydrolysis of this salt regenerates the ketone, now bearing an alkyl group at the α-position.

The general sequence for the alkylation of cyclododecanone (B146445) via its morpholine (B109124) enamine is as follows:

Formation of the Enamine: Cyclododecanone reacts with morpholine under acidic catalysis to form this compound.

Alkylation: The enamine reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction, forming a C-C bond and an iminium salt intermediate.

Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to yield the α-alkylated cyclododecanone and regenerate the morpholine auxiliary.

This method is particularly advantageous as it often avoids the issues of polyalkylation and self-condensation that can occur under the strongly basic conditions required for enolate formation. The use of enamines from large-ring ketones like cyclododecanone is documented, leading to the synthesis of 2-alkylcyclododecanones, which are precursors for various complex molecules.

| Reactant | Alkylating Agent | Product (after hydrolysis) |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 2-Methylcyclododecanone |

| This compound | Allyl Bromide (CH₂=CHCH₂Br) | 2-Allylcyclododecanone |

| This compound | Benzyl Bromide (C₆H₅CH₂Br) | 2-Benzylcyclododecanone |

Similar to alkylation, this compound can undergo acylation with acylating agents like acid chlorides. This reaction is a powerful method for synthesizing β-dicarbonyl compounds, which are versatile building blocks in organic chemistry. The process involves the nucleophilic attack of the enamine on the electrophilic carbonyl carbon of the acid chloride, followed by elimination of the chloride ion and subsequent hydrolysis of the resulting enaminoketone or iminium salt.

The monoacylation of this compound with one equivalent of an acid chloride, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, leads to the formation of a 2-acyl-cyclododecanone after hydrolysis. The reaction is generally efficient and provides a direct route to 1,3-diketones within a large carbocyclic framework.

The reaction pathway involves:

Nucleophilic attack of the enamine on the acid chloride.

Formation of an N-acyliminium or C-acylated intermediate.

Hydrolysis to yield the final β-diketone product.

| Reactant | Acylating Agent | Product (after hydrolysis) |

|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | 2-Acetylcyclododecanone |

Cycloaddition Chemistry of this compound

[2+2] Cycloadditions with Electron-Deficient Acetylenes

Enamines derived from cyclic ketones, such as this compound, react with electron-deficient acetylenes in what is formally a [2+2] cycloaddition. researchgate.net This reaction pathway provides a versatile method for constructing four-membered ring systems, which can serve as intermediates for further transformations. documentsdelivered.comresearchgate.net

A classic example of this reactivity is the reaction of a cyclic enamine with dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net The electron-withdrawing ester groups of DMAD render the acetylenic bond highly electrophilic and susceptible to nucleophilic attack by the enamine. This cycloaddition typically proceeds to form a fused cyclobutene (B1205218) adduct as an intermediate. researchgate.netresearchgate.net The reaction is often facile and serves as the initial step in a sequence leading to more complex products. researchgate.net

The reaction between the enamine and the electrophilic alkyne, such as DMAD, is believed to proceed through a zwitterionic intermediate which then cyclizes to form the cyclobutene ring. acs.org This initial [2+2] cycloaddition product, a fused cyclobutene derivative, is often unstable under the reaction conditions. researchgate.net It can undergo a subsequent electrocyclic ring-opening reaction. acs.org This process, governed by orbital symmetry rules, typically occurs in a conrotatory fashion for thermal reactions of cyclobutenes, leading to the formation of a conjugated diene system. acs.orgchemtube3d.com This ring-opening step is a key transformation that paves the way for ring expansion.

Ring Expansion Reactions Resulting from Cycloaddition Pathways

The fused cyclobutene adduct formed from the [2+2] cycloaddition of cyclic enamines and DMAD is prone to rearrangement that expands the original carbocyclic ring. researchgate.net Following the electrocyclic ring opening of the cyclobutene, a new, larger ring is formed. Specifically, the reaction of enamines from cyclic ketones with DMAD can result in the expansion of the carbocyclic ring by two carbon atoms. researchgate.net This ring expansion methodology is a powerful tool in organic synthesis for accessing medium-sized and large rings from smaller, more readily available precursors. rsc.org Hydrolysis of the resulting enamine functionality in the expanded ring yields the corresponding keto dicarboxylic esters. researchgate.net

Formal [3+3] Cycloadditions in Related Cyclic Enamine Systems

While the reaction with acetylenes follows a [2+2] pathway leading to ring expansion, related cyclic enamine systems can also participate in formal [3+3] cycloaddition reactions. nih.govresearchgate.net These reactions provide rapid access to six-membered heterocyclic rings. For instance, a highly diastereoselective reaction between cyclic enamines and enones can yield tricyclic imino alcohols. nih.gov This transformation proceeds through a conjugate addition of the enamine followed by an intramolecular condensation. researchgate.net Organocatalyzed formal [3+3] cycloadditions have been developed for the practical synthesis of substituted pyridines from enamines and unsaturated aldehydes or ketones. acs.org Furthermore, asymmetric formal [3+3] cycloaddition processes involving cyclic 1-azadienes have been achieved through cascade enamine-enamine catalysis, producing complex spirocyclic architectures with excellent stereoselectivity. nih.govscribd.com

Hydrolysis and Regeneration of Corresponding Carbonyl Compounds

Enamines, including this compound, are susceptible to hydrolysis, which cleaves the carbon-nitrogen double bond and regenerates the parent carbonyl compound and the secondary amine. orgsyn.orgyoutube.com The synthesis of this compound from cyclododecanone and morpholine involves the removal of water, typically using a Dean-Stark apparatus, to drive the equilibrium towards the enamine product. prepchem.com Consequently, the reverse reaction, hydrolysis, is facilitated by the presence of water, often under mildly acidic conditions. youtube.com This property is fundamental to the utility of enamines in synthesis, as they serve as protected and activated forms of ketones. After the enamine has been used in a reaction, such as an alkylation or cycloaddition, the resulting modified enamine can be readily hydrolyzed to unveil the new ketone, for example, an α-substituted cyclododecanone. orgsyn.org

Stereochemical Aspects in Reactions Involving 1 Morpholino 1 Cyclododecene

Principles of Stereoselectivity and Stereospecificity in Enamine Transformations

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. mdpi.comegrassbcollege.ac.inlibretexts.org This can be further divided into enantioselectivity, the preference for one enantiomer, and diastereoselectivity, the preference for one diastereomer. libretexts.org Stereospecificity is a more stringent concept where stereoisomerically different starting materials react to give stereoisomerically different products. egrassbcollege.ac.inacs.org For instance, a reaction is stereospecific if the (E)-isomer of a reactant yields a product with a specific stereochemistry (e.g., anti), while the (Z)-isomer yields the alternative stereoisomer (e.g., syn). acs.org

In enamine transformations, the nucleophilic carbon atom of the enamine is trigonal and prochiral, allowing for attack by an electrophile from one of two faces (Re or Si). The stereochemical course of such reactions is determined by the transition state's geometry, which is influenced by several factors:

Enamine Geometry: Enamines can exist as (E) or (Z) isomers. In many cases, the reaction proceeds stereospecifically, where the geometry of the enamine dictates the diastereomeric outcome of the product. acs.org

Catalyst/Auxiliary Control: In asymmetric catalysis, a chiral amine catalyst forms a transient chiral enamine intermediate. This catalyst creates a chiral environment that directs the electrophile to attack one face of the enamine preferentially, leading to an enantiomeric excess (ee) of one product enantiomer. nobelprize.org

Substrate Control: The inherent chirality or steric bulk within the carbonyl or amine precursor of the enamine can influence the direction of electrophilic attack.

The reactivity of morpholine (B109124) enamines is generally lower compared to their pyrrolidine (B122466) counterparts. This is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and a more pronounced pyramidalization of the nitrogen atom, which reduces the nucleophilicity of the enamine. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions Involving Enamine Intermediates

The formation of new carbon-carbon bonds via enamine intermediates is a cornerstone of organic synthesis. When this process creates one or more new stereocenters, controlling the diastereoselectivity is paramount. numberanalytics.comnumberanalytics.com For an enamine like 1-morpholino-1-cyclododecene, which is derived from a symmetrical ketone (cyclododecanone), diastereoselectivity arises when the reaction with an electrophile generates two new stereocenters.

A key example is the reaction of enamines with nitroalkenes (a Michael-type addition). The reaction between a morpholine enamine and a nitroolefin can proceed through a dipolar intermediate. mathnet.ru The subsequent proton transfer and hydrolysis steps determine the final stereochemistry of the resulting γ-nitroketone. The relative orientation of the substituents in the transition state, which minimizes steric clashes, dictates the preferred diastereomer. rsc.org

Reactions involving morpholine-derived enamines have been shown to yield products with high diastereoselectivity. mathnet.ru For example, the reaction of (E)-1,1,1-trichloro-3-nitrobut-2-ene with 3,3-dimethyl-2-morpholinobutene leads to diastereoselective ring opening of an intermediate 1,2-oxazine N-oxide to produce a nitroalkylated anti-enamine. mathnet.ru This highlights that the structure of both the enamine and the electrophile critically influences the stereochemical pathway. mathnet.ru In the context of this compound, the large, flexible cyclododecenyl ring would play a significant role in directing the approach of an electrophile, influencing the diastereomeric ratio of the products.

Enantioselective Catalysis with Related Chiral Morpholine Systems

While this compound is achiral, the principles of asymmetric catalysis can be understood by examining related chiral morpholine systems, which are instrumental in synthesizing enantiomerically enriched molecules. rsc.orgrsc.org

The development of efficient chiral organocatalysts is a major focus of modern organic synthesis. jst.go.jprsc.org Chiral morpholine derivatives have been designed and synthesized to act as effective catalysts in a variety of asymmetric transformations. frontiersin.orgbohrium.com

A common strategy involves starting from readily available chiral building blocks, such as α-amino acids and chiral epichlorohydrin, to control the configuration and substitution pattern of the final morpholine catalyst. frontiersin.orgfrontiersin.org Another successful approach has been the synthesis of C2-symmetric bimorpholine derivatives, which have proven to be effective organocatalysts. acs.orgresearchgate.netacs.org These catalysts create a well-defined chiral pocket around the active site, enabling high levels of stereocontrol. The efficacy of these catalysts often depends on the steric hindrance provided by substituents on the morpholine ring, which helps to control the diastereo- and enantioselectivity of the reaction. frontiersin.orgfrontiersin.org

The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a benchmark reaction for testing the efficacy of new organocatalysts. rsc.orgresearchgate.net Chiral morpholine-based catalysts have been successfully employed in these reactions, affording 1,4-adducts in high yields with significant levels of diastereo- and enantioselectivity. frontiersin.orgnih.govacs.org

For instance, new N-alkyl-3,3'-bimorpholine derivatives have been shown to be efficient catalysts for the direct Michael addition of aldehydes to nitroolefins. acs.org Similarly, β-amino acid catalysts with a morpholine core have demonstrated excellent ability to control stereoselectivity in the same reaction type. frontiersin.orgnih.govfrontiersin.org The success of these catalysts, despite the generally lower reactivity of morpholine enamines, is often attributed to specific structural features, such as an attached carboxylic acid moiety that can participate in transition state stabilization through hydrogen bonding. frontiersin.orgfrontiersin.org

The choice of solvent and reaction temperature is also critical for optimizing selectivity. Protic solvents like isopropanol (B130326) have been found to be beneficial, likely due to their ability to stabilize the transition state. frontiersin.orgnih.gov

Table 1: Asymmetric Michael Addition of Propanal to β-Nitrostyrene using a Chiral Morpholine-Based Catalyst Catalyst I: A β-morpholine amino acid derivative. Data sourced from reference frontiersin.org.

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |

|---|---|---|---|---|---|---|

| 1 | Toluene (B28343) | 40 | 12 | >99 | 80:20 | 70 |

| 2 | CH2Cl2 | 40 | 12 | >99 | 82:18 | 75 |

| 3 | iPrOH | 40 | 12 | >99 | 95:5 | 88 |

| 4 | iPrOH | 0 | 12 | >99 | 97:3 | 89 |

This interactive table demonstrates that by optimizing reaction conditions, particularly by using an alcoholic solvent and lowering the temperature, both high diastereoselectivity (d.r. up to 98:2) and enantioselectivity (ee up to 90%) can be achieved. frontiersin.org

Influence of Cyclododecenyl Ring Conformation on Reaction Stereochemistry

The conformation of a carbocyclic ring can profoundly impact the stereochemical outcome of a reaction. iupac.orgwikipedia.orgmsu.edu This is particularly true for medium and large rings like the twelve-membered ring of this compound. iaea.org Unlike the rigid chair conformation of cyclohexane, the cyclododecene (B75492) ring is significantly more flexible.

Quantum chemistry calculations and X-ray diffraction studies have shown that the cis-cyclododecene moiety preferentially adopts a [1ene2333] conformation. mdpi.comnih.gov This specific three-dimensional arrangement creates distinct steric environments on either side of the enamine double bond. The large, puckered ring structure can effectively shield one face of the double bond, forcing an incoming electrophile to approach from the less hindered face. youtube.com

This conformational preference is a critical factor in substrate-controlled stereoselectivity. libretexts.org The stability of the various possible transition states will be directly affected by the conformation of the cyclododecenyl ring. numberanalytics.com The reaction will proceed through the lowest energy transition state, which minimizes unfavorable steric interactions between the electrophile and the atoms of the large ring. wikipedia.org Therefore, the inherent conformational bias of the cyclododecenyl ring in this compound is a key determinant of the stereochemistry of its reactions. mdpi.comnih.govsciencepublishinggroup.com

Computational and Theoretical Studies of 1 Morpholino 1 Cyclododecene and Analogues

Quantum-Chemical Calculations on Enamine Structures and Reactivity

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of enamine systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For enamines derived from cyclic ketones, such as 1-morpholino-1-cyclododecene, these calculations can rationalize their stability, preferred conformations, and reactivity patterns. The choice of theoretical method and basis set is crucial for obtaining accurate results that correlate well with experimental data. nih.govnih.gov

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comscirp.org DFT methods are used to calculate a wide range of molecular properties for enamines and their analogues, providing a detailed picture of their chemical nature. nih.gov

Molecular Geometry and Structure: A primary application of DFT is the optimization of molecular geometry to find the lowest energy structure. scirp.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The planarity of the enamine moiety (N-C=C) is of particular interest, as it dictates the extent of p-π conjugation, which is the source of enamine nucleophilicity. scripps.edu The large cyclododecene (B75492) ring introduces significant conformational flexibility, and DFT can be used to identify the most stable conformers.

Vibrational Frequencies: Once a geometry is optimized, DFT calculations can predict the molecule's vibrational frequencies. These theoretical spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign specific vibrational modes to molecular motions, such as the characteristic C=C stretching of the enamine double bond. nih.govresearchgate.net

Interactive Table: Calculated Molecular Properties for a Model Enamine System

| Property | Calculated Value | Description |

| HOMO Energy | -5.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| HOMO-LUMO Gap | 6.7 eV | Energy difference between HOMO and LUMO; indicates chemical stability. |

| Dipole Moment | 1.8 D | Measure of the net molecular polarity. |

| C=C Bond Length | 1.35 Å | Length of the enamine double bond. |

| C-N Bond Length | 1.38 Å | Length of the bond between the alkene carbon and the nitrogen. |

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful conceptual tool used to analyze the activation barriers of chemical reactions. rsc.orgwikipedia.org The energy of the system along the reaction coordinate (ΔE) is decomposed into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int).

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

Strain Energy (ΔE_strain): This term represents the energy required to deform the reactants from their ground-state geometries into the geometries they adopt at a specific point along the reaction coordinate, such as the transition state. This energy is always positive (destabilizing). nih.gov

Interaction Energy (ΔE_int): This term accounts for the interaction (including steric repulsion, electrostatic interactions, and orbital overlap) between the two distorted reactant molecules. This energy is typically negative (stabilizing). illinois.edu

The transition state occurs at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing strain energy. wikipedia.org

In the context of enamine reactions, the ASM helps to explain differences in reactivity. For instance, studies on the reactions of various cyclic enamines have shown that reactivity is often controlled by the distortion energy. researchgate.net The superior reactivity of enamines derived from pyrrolidine (B122466) compared to those from piperidine (B6355638) or morpholine (B109124) is attributed to the five-membered pyrrolidine ring being more easily distorted into the required transition state geometry, thus lowering the activation barrier. researchgate.net For a large, flexible ring like in this compound, the strain energy associated with achieving the optimal geometry for reaction with an electrophile would be a key determinant of its reactivity.

Electronic Structure Analysis and Prediction of Nucleophilicity

The characteristic reactivity of enamines as carbon-centered nucleophiles is a direct result of their unique electronic structure. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom participates in p-π conjugation with the adjacent C=C double bond. This delocalization increases the electron density on the β-carbon atom, making it the primary site for electrophilic attack.

Computational methods provide quantitative measures to predict and compare the nucleophilicity of different enamines.

Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the reactivity of a nucleophile is largely governed by its Highest Occupied Molecular Orbital (HOMO). For enamines, the HOMO is typically a π-type orbital with a large coefficient on the β-carbon atom. A higher HOMO energy indicates that the electrons are less tightly held and more available for donation to an electrophile, corresponding to higher nucleophilicity. nih.govacs.org DFT calculations are routinely used to compute the energies and visualize the shapes of these frontier orbitals.

Mayr's Nucleophilicity Scale: Experimental kinetic studies have been used to create a quantitative scale of nucleophilicity (N parameter). researchgate.net Computational studies have sought to correlate calculated properties, such as HOMO energy or proton affinity, with these experimentally determined N parameters, allowing for the theoretical prediction of nucleophilicity for new or unstudied enamines. acs.org

Molecular Electrostatic Potential (MEP): MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps use a color scale to indicate electron-rich regions (typically red or yellow), which correspond to sites of high nucleophilicity, and electron-poor regions (blue), which are electrophilic. For an enamine, the MEP map would clearly show a region of negative potential around the β-carbon, visually confirming its role as the nucleophilic center. nih.gov

Interactive Table: Comparison of Calculated Properties and Nucleophilicity for Analogous Enamines

| Enamine (from Cyclohexanone) | Amine Moiety | HOMO Energy (eV) | Predicted Nucleophilicity (Mayr's N) |

| 1 | Pyrrolidine | -5.25 | ~15 |

| 2 | Piperidine | -5.40 | ~13 |

| 3 | Morpholine | -5.60 | ~11 |

Note: Values are illustrative, based on trends reported in computational and experimental studies. researchgate.netresearchgate.net

Theoretical Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry excels at modeling the complete energy profile of a chemical reaction, from reactants to products. nih.govresearchgate.net This involves identifying all intermediates and, crucially, locating the transition state (TS) structures that connect them.

A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy reaction path. nih.gov Locating a TS structure computationally is more complex than geometry optimization of a stable molecule. Specialized algorithms are used to find these structures, which are then confirmed by a frequency calculation. A true transition state has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate (e.g., the formation of a new C-C bond and the breaking of the enamine π-bond). nih.govnih.gov

By calculating the energies of the reactants (E_reactants), the transition state (E_TS), and the products (E_products), key thermodynamic and kinetic parameters can be determined:

Activation Energy (ΔE‡): ΔE‡ = E_TS - E_reactants

Reaction Energy (ΔErxn): ΔErxn = E_products - E_reactants

These calculations allow chemists to compare competing reaction pathways, rationalize observed product distributions and stereoselectivities, and predict how changes in the structure of the enamine or the electrophile will affect the reaction outcome. nih.govresearchgate.net For example, theoretical modeling of the aldol (B89426) reaction of enamines has been used to explain the observed stereoselectivity by comparing the activation energies of the different diastereomeric transition states. nih.gov

Advanced Synthetic Applications and Derivatives of 1 Morpholino 1 Cyclododecene

Utilization as a Versatile Synthetic Building Block in Complex Organic Synthesis

1-Morpholino-1-cyclododecene serves as a versatile building block in the creation of intricate organic molecules. chemimpex.com Enamines, in general, are highly reactive intermediates that can undergo a variety of transformations, and the specific properties of this compound make it particularly useful. For instance, its cyclohexene (B86901) ring can be subjected to nucleophilic addition reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds. fiveable.me The morpholine (B109124) group can also be modified or removed, further expanding its synthetic utility. fiveable.me This adaptability makes it a valuable precursor for a range of compounds, including those with potential applications in pharmaceuticals and agrochemicals. chemimpex.comfiveable.me

The reactivity of the enamine allows for its participation in various carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex organic structures. The large cyclododecene (B75492) ring also imparts unique conformational properties that can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules.

Synthesis of Long-Chain Carboxylic Acids and Alcohols via Enamine Acylation Strategies

A significant application of this compound is in the synthesis of long-chain carboxylic acids and alcohols. google.comgoogle.comepo.org This process leverages the nucleophilic character of the enamine to react with acyl halides, typically those with long carbon chains (15-20 carbon atoms). google.comgoogle.com

The general strategy involves the following key steps:

Acylation: this compound is reacted with a long-chain organic acid halide, such as stearoyl chloride, in the presence of a tertiary amine. google.comgoogle.com This reaction forms an acylated intermediate.

Hydrolysis: The intermediate is then subjected to acidic hydrolysis, which cleaves the morpholine group and ultimately leads to the formation of a β-diketone. google.com

Cleavage and Reduction: The resulting β-diketone can be cleaved under basic conditions to yield a long-chain carboxylic acid. google.com Subsequent reduction of the carboxylic acid provides the corresponding long-chain alcohol. google.comgoogle.comepo.org A notable example is the synthesis of 1-triacontanol, a plant growth stimulant. google.comepo.org

This method offers an economical route to long-chain carboxylic acids and alcohols, which have applications in various fields, including agriculture and materials science. google.comgoogle.com

Table 1: Reagents and Conditions for Long-Chain Carboxylic Acid and Alcohol Synthesis

| Step | Reagents | Conditions | Product Type |

|---|---|---|---|

| Enamine Formation | Cyclododecanone (B146445), Morpholine, Acid catalyst (e.g., TSA) | Reflux with azeotropic removal of water | This compound |

| Acylation | This compound, Organic acid halide (e.g., stearoyl chloride), Tertiary amine (e.g., triethylamine) | Organic solvent (e.g., dichloromethane), 0–10 °C | Acylated enamine intermediate |

| Hydrolysis | Acylated intermediate, Strong aqueous mineral acid (e.g., HCl) | - | β-Diketone |

| Cleavage | β-Diketone, Alkali metal hydroxide (B78521) (e.g., KOH) in a glycol solvent | - | Long-chain carboxylic acid |

| Reduction | Long-chain carboxylic acid, Reducing agent (e.g., borane-methyl sulfide (B99878) complex) | - | Long-chain alcohol |

This table summarizes the key reaction steps and reagents involved in the synthesis of long-chain carboxylic acids and alcohols starting from cyclododecanone, as described in the provided search results. google.comgoogle.com

Approaches to Ring-Expanded Cyclododecene Derivatives

The reaction of this compound with acyl halides can lead to ring-expanded products. google.comgoogle.com Specifically, the acylation followed by hydrolysis results in a ring expansion to a 14-membered β-diketone, where both keto groups are within the ring. google.comgoogle.com This is a significant transformation, as it provides a pathway to larger carbocyclic systems from the readily available cyclododecanone.

This ring expansion contrasts with other methods where acylation of similar enamines might lead to products with an external keto group without an increase in ring size. google.com The formation of this 14-membered ring is a key step in the synthesis of long-chain carboxylic acids, as the subsequent cleavage of this larger ring is what ultimately yields the desired long-chain product. google.com

The ability to generate larger rings from smaller, more common starting materials is a valuable strategy in organic synthesis, particularly for accessing macrocyclic compounds which can be challenging to synthesize via other methods.

Strategies for the Development of Substituted this compound Derivatives

The development of substituted this compound derivatives allows for the fine-tuning of its reactivity and the introduction of additional functionality. These derivatives can be synthesized through various methods, often involving the modification of the starting cyclododecanone or subsequent reactions of the enamine itself.

While direct, detailed examples for the synthesis of a wide range of substituted this compound derivatives are not extensively covered in the provided search results, the general principles of enamine chemistry suggest several potential strategies:

Use of Substituted Cyclododecanones: Starting with a cyclododecanone that already bears substituents on the ring would directly lead to the corresponding substituted enamine upon reaction with morpholine.

Reactions at the α'-Position: The enamine can be deprotonated at the α'-position (the carbon adjacent to the double bond but not bearing the morpholine group) and then reacted with various electrophiles to introduce substituents.

Modification of the Morpholine Ring: While less common, modification of the morpholine ring itself could lead to derivatives with altered properties.

The synthesis of substituted morpholine derivatives, in a broader context, is an active area of research, with applications in medicinal chemistry and asymmetric synthesis. nih.govru.nl These strategies could potentially be adapted for the synthesis of substituted this compound derivatives, further expanding their utility as synthetic intermediates.

Conclusion and Future Research Perspectives for 1 Morpholino 1 Cyclododecene

Summary of Key Contributions to Enamine Chemistry and Cyclododecene (B75492) Transformations

1-Morpholino-1-cyclododecene serves as a pivotal intermediate in organic synthesis, particularly in the chemistry of large-ring compounds. google.comchemimpex.com Its primary contribution lies in its function as a nucleophilic enamine derived from cyclododecanone (B146445), a large-ring ketone where unique reactivity can be observed. prepchem.comrsc.org The established chemistry of this compound is centered on its reaction with organic acid halides. google.com This acylation reaction, a cornerstone of enamine reactivity, allows for the introduction of long carbon chains onto the cyclododecene framework.

A significant transformation enabled by this enamine is its use in the synthesis of long-chain carboxylic acids and alcohols. google.com The process involves the initial acylation of this compound, followed by acidic hydrolysis. google.comresearchgate.net This sequence leads to the formation of 2-acyl-cycloalkanone derivatives, which can undergo further cleavage and reduction, effectively transforming the cyclic precursor into a linear long-chain product. google.com The utility of this compound as a starting material for these multi-step syntheses has been documented in patent literature, highlighting its role in producing valuable long-chain compounds. google.comgoogleapis.com The successful application of enamine chemistry to a flexible, large 12-membered ring system represents a notable contribution, as the reactivity of such systems can be challenging and less predictable than that of smaller 5- or 6-membered ring analogues. rsc.orggla.ac.uk

Identification of Unexplored Reactivity and Novel Transformations

While the acylation of this compound is well-established, its broader reactive potential remains largely underexplored. The majority of documented applications focus on a specific transformation pathway. google.com Other classes of reactions, which are characteristic of enamines, have not been extensively reported for this particular substrate. For instance, enamines are known to participate in cycloaddition reactions, but such transformations involving this compound are not well-documented in current literature. cymitquimica.com

The unique conformational flexibility and transannular strain inherent in the 12-membered cyclododecene ring could lead to novel reactivity and stereochemical outcomes when subjected to different reaction conditions. gla.ac.uk The exploration of its reactivity with a wider range of electrophiles beyond acid halides could unlock new synthetic pathways. Furthermore, the influence of the large ring on reaction mechanisms that are well-understood for smaller cyclic enamines presents an area ripe for investigation. The potential for transannular interactions, where opposite sides of the ring influence a reaction center, could lead to unexpected and synthetically useful transformations that are not possible with smaller substrates. gla.ac.uk

Potential for Developing New Synthetic Methodologies

The existing synthetic routes utilizing this compound provide a foundation for developing more advanced and efficient methodologies. google.com Current processes for generating long-chain compounds can involve multiple, discrete steps. google.com Future research could focus on creating more streamlined, one-pot procedures that combine acylation, hydrolysis, and subsequent reduction or cleavage steps, as has been hinted at in patent literature. google.com

There is significant potential in expanding the synthetic utility of this enamine as a versatile building block. chemimpex.comcymitquimica.com New methodologies could be developed to leverage this compound in the synthesis of complex macrocycles, specialty polymers, and surfactants. chemimpex.com This could involve exploring its use in transition-metal-catalyzed cross-coupling reactions or developing novel ring-expansion protocols. Given the challenges often associated with reactions on large rings, the development of highly selective and high-yielding catalytic methods for transforming this compound would be a substantial advancement. rsc.org

Integration of Advanced Spectroscopic and Computational Probes for Deeper Mechanistic Insights

A deeper understanding of the reactivity of this compound can be achieved through the integration of modern analytical techniques. While not specifically reported for this compound, advanced spectroscopic and computational methods are essential tools for mechanistic organic chemistry. ggckondagaon.in

Computational Chemistry: Density Functional Theory (DFT) and other computational models can provide profound insights into the reaction mechanisms. ggckondagaon.inacs.org These tools could be used to:

Model the transition states of the known acylation reactions to understand the factors controlling their efficiency.

Predict the feasibility and stereochemical outcomes of unexplored reactions, such as cycloadditions. acs.org

Analyze the frontier molecular orbitals (HOMO/LUMO) to rationalize its reactivity with various electrophiles. acs.orgdntb.gov.ua

Investigate the complex conformational landscape of the 12-membered ring and how specific conformers influence reactivity, building on foundational X-ray studies of cyclodecane (B1584694) derivatives. gla.ac.uk

Advanced Spectroscopy: Modern spectroscopic techniques can offer direct experimental evidence to complement computational findings.

Advanced Nuclear Magnetic Resonance (NMR) techniques (e.g., COSY, HMBC, ROESY) can be used to rigorously determine the structure and stereochemistry of new products derived from this compound. ethz.ch

In-situ spectroscopic monitoring could track reaction progress and identify transient intermediates, providing a more complete picture of the reaction pathway.

Ultrafast spectroscopy has the potential to probe the dynamics of the chemical transformations, offering a level of detail that was previously inaccessible. ggckondagaon.in

By combining these advanced probes, researchers can move beyond empirical observations to a predictive understanding of this compound's chemistry, accelerating the development of novel transformations and synthetic methodologies.

Q & A

Q. What are the key analytical techniques for confirming the purity and structure of 1-Morpholino-1-cyclododecene?

- Methodological Answer : To confirm purity, use high-performance liquid chromatography (HPLC) with UV detection, ensuring baseline separation of peaks. For structural characterization, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify morpholino and cyclododecene moieties. Mass spectrometry (MS) can validate molecular weight. Include comparative data with known standards or literature values. Ensure experimental details (e.g., solvent, temperature) are explicitly documented for reproducibility . Safety protocols during handling, such as using fume hoods and personal protective equipment, should align with R&D guidelines .

Q. How should researchers design experiments to synthesize this compound while ensuring reproducibility?

- Methodological Answer : Document reaction conditions (e.g., solvent, catalyst, temperature) in the main manuscript, with exhaustive details (e.g., stirring time, purification steps) in supplementary materials. For novel synthesis routes, provide spectroscopic evidence (NMR, IR) and chromatograms. For known methods, cite prior literature but include critical modifications. Use microwave-assisted synthesis (if applicable) to enhance yield, referencing parameters like power and irradiation time . Limit main text to five compounds; archive additional data in supplementary files .

Advanced Research Questions

Q. How can researchers mitigate off-target effects when using this compound in antisense applications?

- Methodological Answer : Implement mismatch controls (e.g., morpholinos with 4–5 base mismatches) to distinguish sequence-specific effects. Use dose-response curves to identify non-linear toxicity thresholds. Validate findings with rescue experiments (e.g., co-injecting mRNA to restore gene function). Cross-reference results with alternative gene-silencing methods (e.g., CRISPR) to confirm specificity. Document all controls in the experimental section to address reproducibility concerns .

Q. What statistical frameworks are recommended to resolve contradictory data in studies involving this compound?

- Methodological Answer : Apply meta-analysis to aggregate data from independent studies, using tools like random-effects models to account for variability. For in-house discrepancies, conduct power analyses to ensure sample sizes are adequate. Use Bayesian statistics to weigh evidence for/against hypotheses (e.g., off-target vs. on-target effects). Address measurement errors by calibrating instruments and standardizing protocols across labs .

How should a research question on this compound’s mechanism of action be structured to ensure methodological rigor?

- Methodological Answer : Adopt the PICO framework :

- P (Population): Target cell lines or model organisms.

- I (Intervention): Dose/concentration of this compound.

- C (Comparison): Untreated controls or alternative inhibitors.